(2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
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Overview
Description
(2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane is a complex organic compound characterized by its unique dioxolane ring structure and the presence of two trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable diol under acidic conditions to form the dioxolane ring. The reaction is often catalyzed by an acid such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is then heated to promote the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The trimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
(2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-2-amino-4-[(3,4,5-trimethoxyphenyl)methyl]pentanedioic acid
- (2R,4S)-6-Chloro-4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2H-3,1-benzoxazine
Uniqueness
(2R,4S)-2,4-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane is unique due to its dioxolane ring structure and the presence of two trimethoxyphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H26O8 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2R,4S)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21-/m1/s1 |
InChI Key |
DUAYHYGJMLZLCE-WIYYLYMNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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